



# Troubleshooting poor lightfastness of Indanthrone prints

Author: BenchChem Technical Support Team. Date: December 2025

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# **Technical Support Center: Indanthrone Prints**

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the lightfastness of **Indanthrone** (Pigment Blue 60) prints.

# Frequently Asked Questions (FAQs)

Q1: What is Indanthrone (PB60) and why is it considered lightfast?

Indanthrone, also known as Indanthrene, is a high-performance organic pigment (C<sub>28</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>) widely used for its deep blue hue and historically excellent fastness properties.[1] [2][3] Its chemical structure is inherently stable, allowing it to resist degradation when exposed to light, particularly UV radiation.[2][4] Due to this stability, it is often used in applications requiring high durability, such as quality paints, enamels, and textile dyeing.[2] Many manufacturers rate its lightfastness as "Excellent" (LFI).[5][6]

Q2: How is the lightfastness of a pigment officially measured and rated?

Lightfastness is measured by exposing a sample to a controlled light source for a specified duration and comparing its color change to an unexposed sample.[4] Several standardized scales are used:

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- Blue Wool Scale (BWS): This is a common standard in the textile and printing industries, rating lightfastness from 1 (very poor) to 8 (outstanding).[4][7] Test samples are exposed alongside eight calibrated blue wool standards; the BWS rating corresponds to the wool standard that fades at a similar rate.[8][9]
- ASTM D4303: The American Society for Testing and Materials provides a standard for artists'
  materials, rating pigments from I (Excellent) to V (Very Poor). An ASTM I rating is equivalent
  to a BWS rating of 7 or 8.[4][10]
- Grey Scale: This scale assesses the degree of color change on a scale of 1 to 5, where 5 indicates no change and 1 indicates a significant change.[4][11]

Q3: What is the primary mechanism of color fading in pigments?

The primary mechanism is photodegradation. When a pigment molecule is exposed to light, particularly high-energy ultraviolet (UV) radiation, its chromophore—the part of the molecule that absorbs and reflects light to create color—can be altered or destroyed.[4][12] This process often involves photo-oxidation, where the excited pigment molecule reacts with atmospheric oxygen, leading to the breakdown of its chemical bonds and a subsequent loss of color.[4][12]

Q4: My **Indanthrone** print faded unexpectedly. What are the most likely causes?

While **Indanthrone** pigment itself is very stable, poor lightfastness in a finished print is almost always due to other components in the system or environmental factors. The most common culprits include:

- Binder System: The type, quality, and concentration of the binder can significantly impact durability.[13]
- Pigment Concentration: Low pigment loads or very thin print layers are more susceptible to fading.[7][12][14]
- Substrate Interaction: The surface being printed on can influence the perceived stability of the color.[7][13]
- Environmental Factors: High humidity, in particular, is known to accelerate fading.[12][15][16]



# Troubleshooting Guides Issue: Premature Fading in Controlled Lightfastness Tests

Q: Could the binder system be the cause of poor lightfastness?

A: Yes, the binder is a critical component. It forms a film that encapsulates the pigment particles and adheres them to the substrate.

- Binder Chemistry: Different binder chemistries (e.g., styrene-acrylate, polyurethane, vinyl acetate) have varying levels of inherent UV stability and adhesion. A binder that degrades under UV exposure can compromise the entire print, causing the pigment to appear faded or flake off.[12][17] Polyurethane acrylate-based binders have been shown to yield good to excellent fastness properties.[18][19]
- Binder Concentration: An insufficient amount of binder may not adequately protect the pigment particles from environmental factors. Increasing the binder concentration often improves fastness properties, though it may affect the hand-feel of the material.[13][17]
- Binder-Pigment Interaction: The binder should be chemically compatible with Indanthrone.
   Poor dispersion or adverse chemical reactions can lead to reduced performance.

Q: Does the pigment concentration or print thickness affect the results?

A: Absolutely. Lightfastness is directly correlated with the thickness of the ink film and the concentration of the pigment within it.[4][12][13]

- Thin Layers: Halftone prints, tints, or any application with a thin ink layer will fade faster than a full-tone, thick application. This is because there are fewer pigment particles to absorb the UV radiation, making each particle more susceptible to degradation.[7][12]
- Dilution: When mixing colors, especially with white, the concentration of the **Indanthrone** pigment is reduced, which will lower the overall lightfastness of the resulting color.[7]

Q: How does the substrate influence the perceived lightfastness of the print?

A: The substrate is an active component of the final print and can alter color stability.



- Substrate Degradation: The substrate itself can change color on exposure to light. For
  example, paper with a high lignin content will yellow over time.[7][13] This yellowing can alter
  the appearance of the blue print, making it look greenish or faded, even if the Indanthrone
  pigment itself has not degraded.[12][13]
- Acidity/Alkalinity: The pH of the substrate can potentially interact with the binder or pigment over time, affecting long-term stability.[20]

Q: Are my environmental test conditions (humidity, temperature) affecting the outcome?

A: Yes, environmental conditions during testing are critical and often overlooked.

- Humidity: High relative humidity is a known accelerator of pigment fading.[12] Studies have shown that an increase in effective humidity can cause variations in lightfastness by as much as four grades on the Blue Wool Scale.[13][16] The effect is dependent on the specific ink and substrate combination.[15]
- Temperature: While a secondary factor, high temperatures can increase the rate of chemical reactions, including photo-oxidation, potentially accelerating fading.[21]
- Atmospheric Pollutants: Exposure to pollutants like ozone or acid gases can also contribute to the degradation of the print.[12]

### Issue: Inconsistent Results Between Print Batches

Q: How can I ensure consistency in my print formulation?

A: Strict control over the print paste formulation is key to reproducible results.

- pH of Print Paste: The pH can influence binder curing and adhesion. For optimal fastness, the pH should be controlled and optimized. Some studies suggest acidic conditions can yield better rubbing fastness, which may correlate with overall durability.[17]
- Additives: The concentration of all additives, such as fixers, softeners, and thickeners, must be precisely controlled. Fixers are designed to improve fastness by increasing cross-linking, and their concentration should be optimized.[17]



• Viscosity: Changes in viscosity can affect the amount of ink deposited (film thickness), directly impacting lightfastness.[17]

Q: What role does the curing/fixation process play in final lightfastness?

A: The curing process is essential for creating a durable, stable binder film. Incomplete or improper curing will lead to poor fastness properties.

• Time and Temperature: The curing time and temperature must be optimized for the specific binder system used. Insufficient heat or time will result in under-cured prints with poor adhesion and encapsulation of the pigment. Over-curing can make the binder brittle.[17] A general rule is that for every 10°C increase in temperature, the curing time can be decreased by one minute.[17]

#### **Data Presentation & Protocols**

Table 1: Comparison of Lightfastness Rating Scales

Blue Wool Scale (BWS)	ASTM Rating	General Description
8	I	Outstanding
7	I	Excellent
6	II	Very Good
5	III	Good
4	III	Fair
3	IV	Moderate
2	V	Poor
1	V	Very Poor
Source: Based on data from		

multiple sources.[4][7][13]

# **Table 2: Influence of Relative Humidity on Lightfastness**



Pigment Type / Color	Lightfastness at 45% RH (BWS)	Lightfastness at 100% RH (BWS)
Generic Azoic Red	5	3
Example CMYK Inks	6-7	3-4
This table illustrates the		
significant negative impact of		
high humidity on lightfastness		
ratings. The exact effect can		
vary based on the specific		
pigment, binder, and substrate		
system.[13]		

# **Experimental Protocol: Accelerated Lightfastness Testing**

This protocol provides a standardized methodology for evaluating the lightfastness of **Indanthrone** prints, based on ISO 105-B02 and ASTM D4303 principles.[8][10][22]

- 1. Objective: To determine the lightfastness rating of a printed sample by exposing it to an artificial light source under controlled conditions and comparing the resulting color change to that of Blue Wool standards.
- 2. Materials & Equipment:
- Printed Indanthrone samples.
- Unprinted substrate (control).
- Blue Wool Standard reference fabrics (BWS 1-8).[8]
- Opaque cardstock or sample holders.
- Xenon Arc Weatherometer (capable of controlling irradiance, temperature, and humidity).[9]
- Spectrophotometer or a standardized light booth for visual assessment with Grey Scales.



#### 3. Sample Preparation:

- Cut the printed sample to a size of at least 45mm x 10mm.[22]
- Mount the sample onto the cardstock, alongside the set of Blue Wool standards (BWS 1-8).
- Use an opaque cover to mask approximately one-half of each sample and each Blue Wool standard. This will leave an unexposed area for direct comparison.[22]
- 4. Exposure Conditions (Based on ISO 105-B02 Method 3):
- Light Source: Xenon arc lamp with filters simulating daylight through window glass.[8][10]
- Irradiance: Set to a constant, specified level (e.g., 42 W/m² in the 300-400 nm range).
- Temperature: Maintain a constant Black Panel Temperature (BPT) (e.g., 50°C).
- Humidity: Maintain a constant relative humidity (e.g., 40% RH).
- · Exposure Cycle: Continuous light.

#### 5. Procedure:

- Place the mounted samples inside the Xenon arc chamber.
- Begin the exposure cycle.
- Periodically inspect the samples. The test ends for a specific rating when the color difference between the exposed and unexposed portions of the sample matches the color difference of a specific Blue Wool standard (e.g., Grey Scale grade 3).
- The lightfastness rating of the sample is the number of the Blue Wool standard that exhibits the same amount of fading.[8]

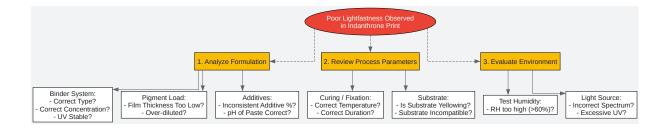
#### 6. Evaluation:

- Remove the samples from the chamber.
- Allow them to condition at standard room temperature and humidity for at least 1 hour.



- In a standardized light booth, visually compare the fading of the **Indanthrone** sample to the fading of each of the Blue Wool standards.
- Assign the numerical rating (1-8) corresponding to the Blue Wool standard that most closely matches the sample's degree of fading.

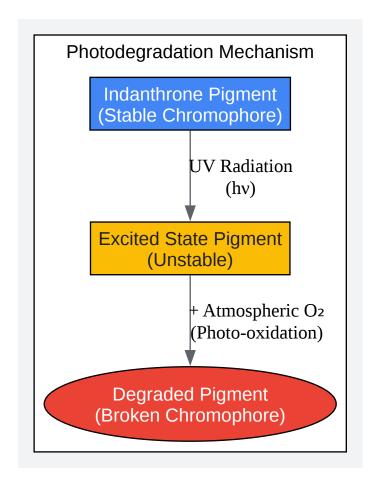
# **Visualizations**



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Caption: A logical flowchart for troubleshooting poor lightfastness.

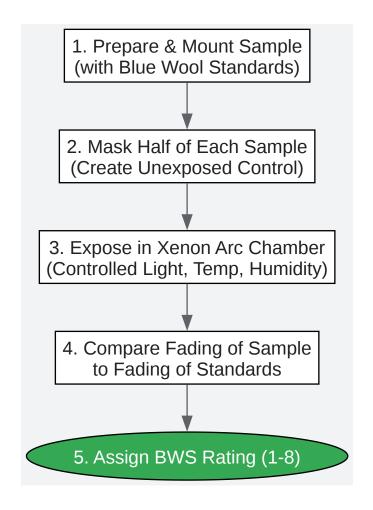




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Caption: Simplified pathway of pigment photodegradation.





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Caption: Workflow for standardized lightfastness testing.

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- To cite this document: BenchChem. [Troubleshooting poor lightfastness of Indanthrone prints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215505#troubleshooting-poor-lightfastness-of-indanthrone-prints]

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